2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a chloromethyl group and a hexahydrobenzo ring fused to a thieno[2,3-d]pyrimidine core
Mechanism of Action
Target of Action
The primary targets of this compound, also known as 5-(chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,]trideca-2(7),3,5-trien-3-ol, are the ATR kinase domain and the PIKK family . These targets play a crucial role in cell signaling pathways, particularly those involved in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting the ATR kinase, a key enzyme involved in DNA damage response . This inhibition disrupts the normal functioning of the cell cycle, leading to cell death . The compound’s interaction with the PIKK family further enhances its anticancer activity .
Biochemical Pathways
The compound affects the ATR-Chk1 pathway , a critical pathway in the DNA damage response . By inhibiting ATR kinase, the compound disrupts this pathway, leading to cell cycle arrest and apoptosis . The compound’s interaction with the PIKK family may also affect other biochemical pathways, enhancing its anticancer activity .
Pharmacokinetics
The compound’s potent anticancer activity suggests that it has good bioavailability
Result of Action
The compound’s action results in the inhibition of ATR kinase and disruption of the ATR-Chk1 pathway . This leads to cell cycle arrest and apoptosis, resulting in the death of cancer cells . The compound’s interaction with the PIKK family may enhance these effects .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s efficacy may be affected by the tumor microenvironment, including factors such as pH, oxygen levels, and the presence of other cells or molecules . The compound’s stability may also be affected by factors such as temperature and pH .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thieno[2,3-d]pyrimidine precursor with a chloromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of palladium-catalyzed carbonylation reactions has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the thieno[2,3-d]pyrimidine core can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of anticancer, antiviral, and antimicrobial agents.
Biological Research: The compound has been used in studies to investigate its inhibitory effects on specific enzymes and receptors, such as ATR kinase and PIKK family proteins.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
- Thieno[3,2-d]pyrimidin-4-amines
- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives
Uniqueness
2-(Chloromethyl)-4b,5,6,7,8,8a-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(1H)-one stands out due to its unique chloromethyl group, which provides a versatile site for further functionalization. This feature enhances its potential as a lead compound in drug discovery and development .
Properties
IUPAC Name |
2-(chloromethyl)-4b,5,6,7,8,8a-hexahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2OS/c12-5-8-13-10(15)9-6-3-1-2-4-7(6)16-11(9)14-8/h6-7H,1-5H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHOYFMCCWIJNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(S2)N=C(NC3=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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